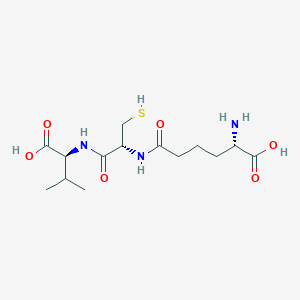
(alpha-Aminoadipyl)cysteinylvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alpha-Aminoadipyl)cysteinylvaline, also known as this compound, is a useful research compound. Its molecular formula is C14H25N3O6S and its molecular weight is 363.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biosynthesis of Beta-Lactam Antibiotics
Overview
ACV is an essential precursor in the biosynthesis of penicillin and other beta-lactam antibiotics. It is synthesized by the enzyme delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase, which catalyzes the condensation of L-alpha-aminoadipate, L-cysteine, and L-valine into ACV . The understanding of this biosynthetic pathway has significant implications for antibiotic production.
Key Findings
- Gene Cloning and Expression : The genes responsible for ACV synthesis have been cloned from various fungi, such as Penicillium chrysogenum and Acremonium chrysogenum. These genes encode multifunctional synthetases that can be engineered for improved antibiotic production .
- Regulatory Mechanisms : Research has shown that the intracellular concentration of alpha-aminoadipate influences ACV and isopenicillin N biosynthesis, highlighting potential regulatory targets for enhancing antibiotic yields .
Biotechnological Applications
Enzyme Engineering
The modular structure of ACV synthetase allows for the possibility of engineering novel peptides with enhanced bioactivity. By manipulating the functional domains of these enzymes, researchers aim to create new antibiotics or therapeutic agents that could combat antibiotic resistance .
Synthetic Biology
ACV's role in antibiotic synthesis positions it as a target for synthetic biology applications. By integrating ACV biosynthetic pathways into microbial chassis, scientists can develop strains capable of producing novel beta-lactam derivatives . This approach not only aids in discovering new drugs but also facilitates the production of existing antibiotics in more sustainable ways.
Case Studies
Analyse Des Réactions Chimiques
Substrate Specificity and Modular Organization
ACVS consists of three modules, each responsible for activating a specific amino acid (Table 1) :
| Module | Amino Acid | Domains | Function |
|---|---|---|---|
| 1 | L-α-Aaa | A (Adenylation), C, T | Activates and transfers L-α-Aaa |
| 2 | L-Cysteine | A, C, T | Activates and condenses L-cysteine |
| 3 | L-Valine | A, C, T, E | Activates L-valine, epimerizes to D |
Substrate Tolerance :
-
Module 1 : Strict specificity for L-α-Aaa; minimal acceptance of analogs (e.g., L-glutamate, aminopimelic acid) .
-
Module 2 : Accepts L-O-methylserine and L-allylglycine, forming alternative dipeptides .
-
Module 3 : Tolerates norvaline (13% yield) and isoleucine (1% yield) but rejects hydroxy- or thiol-containing analogs .
Epimerization Mechanism
The E domain in Module 3 converts L-valine to D-valine after cysteinyl-valine dipeptide formation . Evidence includes:
-
Isolation of L-O-methylserinyl-D-valine dipeptide when cysteine is replaced with L-O-methylserine .
-
Enhanced D-valine epimerization in the presence of L-glutamate, which inhibits α-aminoadipate activation .
Stereochemical Requirement : Only the LLD configuration of ACV is incorporated into β-lactam antibiotics .
Cyclization to Isopenicillin N
ACV undergoes oxidative cyclization by isopenicillin N synthase (IPNS) to form isopenicillin N, the precursor for penicillins and cephalosporins (Figure 1) :
-
Oxidation : Removal of four hydrogen atoms.
-
Cyclization : Formation of β-lactam and thiazolidine rings.
Key Data :
-
Cell-free systems of Cephalosporium acremonium incorporate LLD-ACV into penicillin N but reject LLL or DLD stereoisomers .
-
Kinetic Parameters for ACVS (in vitro):
Substrate KM (µM) Vmax (µM/min/µM enzyme) L-α-Aaa 640 ± 16 0.78 ± 0.14 L-Cysteine 40 ± 1 0.78 ± 0.14 L-Valine 150 ± 4 0.78 ± 0.14
Synthetic and Mechanistic Studies
Propriétés
Numéro CAS |
21566-74-5 |
|---|---|
Formule moléculaire |
C14H25N3O6S |
Poids moléculaire |
363.43 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(2R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11-/m0/s1 |
Clé InChI |
BYEIJZFKOAXBBV-QXEWZRGKSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |
Synonymes |
(alpha-aminoadipyl)-Cys-Val (alpha-aminoadipyl)cysteinylvaline (L-alpha-aminoadipyl)-L-cysteinyl-D-valine 5-(2-aminoAd)-Cys-Val 5-(2-aminoadipyl)-cysteinyl-valine 5-(2-aminoadipyl)cysteinylvaline 5-(2-aminoadipyl)cysteinylvaline, (D-Val)-(S)-isomer AADCV delta-(alpha-aminoadipyl)cysteinyl-valine delta-L-alpha-aminoadipoyl-L-cysteinyl-D-valine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















